molecular formula C5H4BrIN2 B11801795 4-Bromo-5-iodo-2-methylpyrimidine

4-Bromo-5-iodo-2-methylpyrimidine

Cat. No.: B11801795
M. Wt: 298.91 g/mol
InChI Key: WARSSPCFUDLCNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-iodo-2-methylpyrimidine is a valuable dihalogenated pyrimidine building block designed for pharmaceutical research and development. Its distinct structure, featuring both bromine and iodine substituents on the pyrimidine core, allows for selective, stepwise metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. This enables researchers to efficiently synthesize complex molecular libraries for biological screening . Halogenated pyrimidines of this type serve as key intermediates in the synthesis of potential therapeutic agents and are frequently explored in the construction of fused polycyclic systems, which are core structures in many approved drugs . As a reagent, it facilitates the exploration of structure-activity relationships (SAR) in medicinal chemistry programs, particularly in the development of enzyme inhibitors and other bioactive small molecules . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C5H4BrIN2

Molecular Weight

298.91 g/mol

IUPAC Name

4-bromo-5-iodo-2-methylpyrimidine

InChI

InChI=1S/C5H4BrIN2/c1-3-8-2-4(7)5(6)9-3/h2H,1H3

InChI Key

WARSSPCFUDLCNF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)Br)I

Origin of Product

United States

Preparation Methods

Synthesis of 4-Bromo-5-amino-2-methylpyrimidine

The diazotization-iodination route begins with the preparation of a 5-amino intermediate. A common approach involves nitration followed by reduction:

Step 1: Nitration
4-Bromo-2-methylpyrimidine is treated with a nitrating agent (e.g., nitric acid in sulfuric acid) at 0–40°C for 3–10 hours. The nitro group preferentially substitutes at the 5-position due to the electron-donating methyl group at position 2 directing electrophilic attack.

Step 2: Reduction
The nitro group is reduced to an amine using iron powder in acetic acid. Typical conditions involve refluxing for 4–6 hours, yielding 4-bromo-5-amino-2-methylpyrimidine with >80% purity.

Diazotization and Iodination

The amino group is converted to a diazonium salt, which is subsequently replaced by iodine:

Reaction Conditions

  • Diazotization : The amine is treated with sodium nitrite (NaNO₂) in sulfuric acid at -10°C to 0°C.

  • Iodination : The diazonium intermediate is reacted with potassium iodide (KI) or sodium iodide (NaI) in water or acetone at 0–20°C.

Example Protocol :

  • Dissolve 4-bromo-5-amino-2-methylpyrimidine (1 eq) in 9% H₂SO₄.

  • Cool to 0°C and add NaNO₂ (1.2 eq) dropwise.

  • Stir for 2 hours, then add KI (1.3 eq).

  • Extract with chloroform, dry over Na₂SO₄, and purify via silica gel chromatography.

Yield : 60–75%.

Direct Halogenation Strategies

Sequential Bromination and Iodination

Direct halogenation leverages the reactivity of the pyrimidine ring for regioselective substitution:

Step 1: Bromination
2-Methylpyrimidine undergoes electrophilic bromination using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under UV light or with a radical initiator (e.g., AIBN). The methyl group directs bromination to the 4-position.

Step 2: Iodination
The 4-bromo intermediate is iodinated at the 5-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid.

Example Protocol :

  • Brominate 2-methylpyrimidine with NBS/AIBN in CCl₄ at 75°C for 4 hours (yield: 70–85%).

  • React 4-bromo-2-methylpyrimidine with ICl in glacial acetic acid at 50°C for 6 hours.

  • Purify via recrystallization from ethanol.

Yield : 50–65%.

Ring Construction via Condensation Reactions

One-Pot Synthesis from 2-Bromomalonaldehyde

A novel method reported in patent CN110642788A involves cyclocondensation of 2-bromomalonaldehyde with acetamidine derivatives:

Reaction Conditions :

  • Mix 2-bromomalonaldehyde (1 eq) and acetamidine hydrochloride (1 eq) in glacial acetic acid.

  • Add 3Å molecular sieves and heat at 100°C for 5–8 hours.

  • Quench with water, extract with dichloromethane, and purify via column chromatography.

Yield : 43% for 2-methyl-5-bromopyrimidine.
Iodination Post-Functionalization : The 5-bromo product is subjected to Ullmann-type coupling with copper(I) iodide to introduce iodine.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Diazotization-IodinationHigh regioselectivity; scalable for industryRequires handling hazardous diazonium salts60–75%
Direct HalogenationFewer steps; avoids amino intermediatesLower regiocontrol for iodine substitution50–65%
Ring ConstructionSingle-step bromine incorporationLow yield for iodine introduction30–43%

Optimization and Industrial Considerations

Catalytic Enhancements

  • Palladium Catalysis : Cross-coupling reactions (e.g., Suzuki-Miyaura) enable late-stage iodination but require pre-functionalized boronates.

  • Microwave Assistance : Reduces reaction times for diazotization from hours to minutes.

Solvent and Temperature Effects

  • Polar Solvents : Acetic acid improves iodination efficiency by stabilizing intermediates.

  • Low-Temperature Control : Critical for minimizing diazonium decomposition (-10°C to 0°C) .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-iodo-2-methylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the pyrimidine ring .

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis
4-Bromo-5-iodo-2-methylpyrimidine is primarily utilized as a synthetic intermediate in the production of diverse organic compounds. It serves as a precursor for various pharmaceuticals and agrochemicals due to its halogenated structure, which facilitates nucleophilic substitution reactions. This compound can be employed to synthesize kinase inhibitors and other medicinal agents that target specific biological pathways .

Table 1: Synthetic Applications of this compound

Application TypeDescription
Pharmaceutical SynthesisUsed as a precursor for developing kinase inhibitors and anticancer drugs.
Agrochemical ProductionServes as an intermediate in the synthesis of herbicides and pesticides.
Specialty ChemicalsInvolved in creating dyes and polymers with specific functional properties.

Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. Studies have shown that these compounds can effectively combat various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial enzymes or interference with cellular processes .

Anticancer Potential
This compound has also been investigated for its anticancer properties. In vitro studies demonstrate that certain derivatives display cytotoxic effects against cancer cell lines such as HeLa (cervical cancer), A549 (lung adenocarcinoma), and MCF-7 (breast cancer). The effectiveness of these compounds is often compared to established anticancer agents like Dasatinib, highlighting their potential for further development as therapeutic agents .

Table 2: Biological Evaluation of Derivatives

Compound IDActivity TypeTested Cell LinesEfficacy Comparison
5aAntimicrobialStaphylococcus aureusEffective
5cAnticancerA549, MCF-7Comparable to Dasatinib
6hAntimicrobialBacillus subtilisSignificant activity

Medicinal Chemistry

Drug Discovery
Ongoing research focuses on the role of this compound in drug discovery processes, particularly concerning its use as a lead compound for developing novel therapeutics targeting specific diseases. The compound's ability to modify enzyme activities makes it a candidate for further optimization into effective drugs against various conditions, including cancer and infectious diseases .

Mechanism of Action
The biological effects of this compound are attributed to its interaction with molecular targets such as kinases involved in signaling pathways related to cell growth and proliferation. By inhibiting these targets, the compound can potentially disrupt cancer cell growth or enhance the efficacy of existing treatments .

Mechanism of Action

The mechanism of action of 4-Bromo-5-iodo-2-methylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, as a precursor for kinase inhibitors, it can inhibit the activity of specific kinases involved in disease pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-Bromo-5-iodo-2-methylpyrimidine with structurally related pyrimidine derivatives, focusing on substituent effects and physicochemical properties:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Reactivity/Applications Reference Sources
This compound Br (4), I (5), CH₃ (2) 327.93* Cross-coupling reactions, drug intermediate
5-Bromo-2-chloropyrimidin-4-amine Br (5), Cl (2), NH₂ (4) 222.46 Anticancer agents, hydrogen-bonded crystal networks
5-Bromo-2-methylpyrimidin-4-ol Br (5), CH₃ (2), OH (4) 189.01 Chelation studies, metal coordination chemistry
5-Bromo-2,4-dimethoxypyrimidine Br (5), OCH₃ (2,4) 235.06 Nucleophilic substitution, agrochemical precursors
5-Bromo-2-iodopyrimidine Br (5), I (2) 284.88 Radiolabeling, halogen exchange reactions

Notes:

  • Molecular Weight : Calculated for C₅H₄BrIN₂ (assumes exact structure).
  • Key Trends :
    • Halogen positioning (Br at 4 vs. 5) alters electronic properties. For example, 5-Bromo-2-chloropyrimidin-4-amine forms N–H···N hydrogen bonds in its crystal lattice, enabling supramolecular assembly , whereas iodine’s bulkiness in This compound may sterically hinder certain reactions.
    • Methoxy groups (e.g., 5-Bromo-2,4-dimethoxypyrimidine) enhance solubility in polar solvents compared to methyl or halogen substituents .

Crystallographic and Spectroscopic Insights

  • Crystal Packing :
    • Compounds like 5-Bromo-2-chloropyrimidin-4-amine exhibit planar pyrimidine rings with intermolecular N–H···N hydrogen bonds (bond lengths ~2.8–3.1 Å), forming 2D networks . Similar behavior is expected for This compound , though iodine’s polarizability may induce weaker π-stacking interactions.
  • Spectroscopic Data: IR and NMR spectra of 2-amino-4-methoxy-6-methylpyrimidine analogs show characteristic NH₂ stretches (~3400 cm⁻¹) and methyl singlet resonances (~δ 2.3 ppm) . These features can guide structural confirmation for related compounds.

Biological Activity

4-Bromo-5-iodo-2-methylpyrimidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the pyrimidine family, characterized by a six-membered aromatic ring containing nitrogen atoms. The presence of bromine and iodine substituents at positions 4 and 5, respectively, enhances its reactivity and potential biological activity.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including halogenation reactions and nucleophilic substitutions. A notable method involves the use of 2-methylpyrimidine as a starting material, followed by bromination and iodination steps to introduce the halogen substituents.

Biological Activity

The biological activity of this compound has been explored in several studies, indicating its potential as an antimicrobial agent and its role in inhibiting specific enzymatic pathways.

Antimicrobial Activity

Research has demonstrated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures to this compound possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve interference with bacterial DNA synthesis or inhibition of essential metabolic pathways.

Inhibition of Enzymatic Activity

One of the key areas of interest is the inhibition of dihydrofolate reductase (DHFR) by pyrimidine derivatives. Compounds structurally related to this compound have been shown to effectively inhibit DHFR, which is crucial for folate metabolism in bacteria . This inhibition can lead to bacterial cell death, making it a target for antibiotic development.

Structure-Activity Relationship (SAR)

The SAR studies on pyrimidines indicate that the position and nature of substituents significantly affect biological activity. For example:

  • Bromine and Iodine Substituents : The presence of halogens at positions 4 and 5 enhances lipophilicity and may improve binding affinity to target enzymes.
  • Methyl Group : The methyl group at position 2 can influence the overall steric hindrance and electronic properties, further modulating activity against specific targets.

Case Studies

  • Antimicrobial Efficacy : A study investigated a series of pyrimidine derivatives, including those similar to this compound, revealing potent activity against MRSA strains with minimum inhibitory concentrations (MIC) ranging from 0.8 to 6.25 µg/mL .
  • Enzyme Inhibition : Another research focused on the inhibitory effects on DHFR, demonstrating that specific modifications in the pyrimidine structure led to enhanced potency. The compound exhibited an IC50 value comparable to established DHFR inhibitors .

Q & A

Q. How can researchers optimize the synthesis of 4-Bromo-5-iodo-2-methylpyrimidine to maximize yield and purity?

Methodological Answer: Synthetic optimization requires careful control of reaction conditions. For bromo- and iodo-substituted pyrimidines, key factors include:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are effective for halogen exchange or cross-coupling reactions, as demonstrated in analogous pyrimidine derivatives .
  • Stoichiometry : Maintain a 1:1 molar ratio of halogenating agents (e.g., NBS or I₂) to avoid over-substitution, which is critical for regioselectivity .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane or recrystallization in ethanol to isolate the product from byproducts like dehalogenated impurities .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks based on neighboring substituents; the methyl group at position 2 typically appears as a singlet (~δ 2.5 ppm), while bromo and iodo groups deshield adjacent carbons .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (C₅H₅BrIN₂, MW: 313.91) via electrospray ionization (ESI) or electron impact (EI) modes, ensuring isotopic patterns match Br/I ratios .
  • IR Spectroscopy : Detect C-Br (~550 cm⁻¹) and C-I (~500 cm⁻¹) stretches, though these may overlap with aromatic C-H bends .

Q. How does the reactivity of this compound differ in nucleophilic substitution reactions?

Methodological Answer: The bromo and iodo groups exhibit distinct leaving-group abilities:

  • Iodo substitution : Reacts faster in SNAr (nucleophilic aromatic substitution) due to weaker C-I bonds, especially in polar aprotic solvents (e.g., DMF) at 80–100°C .
  • Bromo substitution : Requires stronger bases (e.g., NaH) or transition-metal catalysts (e.g., CuI) for Suzuki-Miyaura couplings .
  • Steric effects : The methyl group at position 2 may hinder nucleophilic attack at position 4 or 5, necessitating bulky ligands (e.g., XPhos) to mitigate steric crowding .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate electronic effects in this compound?

Methodological Answer:

  • Reactivity prediction : Use Gaussian or ORCA software to calculate Fukui indices, identifying nucleophilic/electrophilic sites. For example, the iodo group’s lower electron-withdrawing effect compared to bromo can be quantified via Mulliken charges .
  • Transition-state modeling : Simulate SNAr pathways to compare activation energies for Br vs. I substitution, guiding solvent selection (e.g., DMSO enhances leaving-group ability) .

Q. What strategies resolve contradictions in reported reactivity data for cross-coupling reactions involving this compound?

Methodological Answer:

  • Variable analysis : Conflicting results often arise from solvent polarity (e.g., THF vs. DMF), temperature gradients, or catalyst decomposition. Systematic screening via DoE (Design of Experiments) can isolate critical factors .
  • In-situ monitoring : Use Raman spectroscopy or LC-MS to track intermediates, identifying side reactions (e.g., dehalogenation) that reduce yield .

Q. How can factorial design optimize reaction conditions for Suzuki-Miyaura coupling of this compound?

Methodological Answer:

  • Variables : Test catalyst loading (1–5 mol%), base (K₂CO₃ vs. Cs₂CO₃), and solvent (toluene vs. dioxane) in a 2³ factorial design .
  • Response surface modeling : Statistically analyze yield data (e.g., ANOVA) to identify interactions; for example, high catalyst loading with Cs₂CO₃ in dioxane may maximize coupling efficiency .

Q. What computational tools aid in predicting competing reaction pathways during functionalization?

Methodological Answer:

  • Reaction path searches : Use GRRM (Global Reaction Route Mapping) software to explore intermediates and transition states, prioritizing low-energy pathways .
  • Machine learning : Train models on existing pyrimidine reaction datasets to predict regioselectivity or side-product formation .

Q. How can researchers mitigate steric hindrance during derivatization of the 2-methyl group?

Methodological Answer:

  • Ligand design : Employ bulky ligands (e.g., SPhos) to shield the methyl group during cross-coupling, reducing undesired steric clashes .
  • Directed ortho-metalation : Use directing groups (e.g., DMG) to position catalysts away from the methyl group, enabling selective functionalization at positions 4 or 5 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.